Dansyl-cysteic acid

Catalog No.
S14365986
CAS No.
M.F
C15H18N2O7S2
M. Wt
402.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dansyl-cysteic acid

Product Name

Dansyl-cysteic acid

IUPAC Name

(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-sulfopropanoic acid

Molecular Formula

C15H18N2O7S2

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C15H18N2O7S2/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)26(23,24)16-12(15(18)19)9-25(20,21)22/h3-8,12,16H,9H2,1-2H3,(H,18,19)(H,20,21,22)/t12-/m0/s1

InChI Key

ZVOGQJUKPIENKH-LBPRGKRZSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CS(=O)(=O)O)C(=O)O

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CS(=O)(=O)O)C(=O)O

Dansyl-cysteic acid is a fluorescent derivative of cysteic acid, which itself is an oxidized form of the amino acid cysteine. The compound features a dansyl group, derived from dansyl chloride, which is a sulfonamide known for its strong fluorescence properties. This characteristic makes dansyl-cysteic acid particularly valuable in biochemical applications, especially in the study of amino acids, peptides, and proteins due to its ability to form stable fluorescent conjugates. The compound has a chemical formula of C15H18N2O7S2C_{15}H_{18}N_{2}O_{7}S_{2} and is recognized for its distinct spectral properties that facilitate detection and quantification in various analytical techniques .

  • Substitution Reactions: The dansyl group can be substituted by other functional groups under specific conditions.
  • Oxidation and Reduction: The cysteic acid moiety can undergo further oxidation or reduction, which alters the compound's properties.
  • Hydrolysis: The sulfonamide bond can be hydrolyzed in acidic or basic environments.

Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, sodium borohydride for reduction, and hydrochloric or sodium hydroxide for hydrolysis. Major products formed from these reactions include further oxidized forms of cysteic acid, reduced forms like cysteine, and free dansyl groups .

Dansyl-cysteic acid exhibits significant biological activity primarily due to its ability to fluoresce. This property allows it to be utilized as a fluorescent probe in various biological assays. It is particularly useful in the labeling and detection of proteins and peptides in complex biological samples. The mechanism involves the formation of stable conjugates with target biomolecules, enabling their detection through fluorescence spectroscopy. Additionally, it plays a role in studying reaction mechanisms and kinetics within biochemical pathways .

The synthesis of dansyl-cysteic acid typically involves the reaction of cysteic acid with dansyl chloride under alkaline conditions. The general procedure includes:

  • Preparation: Dissolve cysteic acid in water or a suitable buffer.
  • pH Adjustment: Add sodium carbonate or bicarbonate to achieve a pH of approximately 9.5 to 10.
  • Reaction: Slowly add dansyl chloride while stirring continuously.
  • Incubation: Allow the reaction to proceed for about 60 minutes at room temperature.
  • Purification: Purify the resulting product using chromatographic techniques.

This method yields high purity levels of dansyl-cysteic acid suitable for various applications .

Dansyl-cysteic acid has diverse applications across several fields:

  • Chemistry: Acts as a fluorescent probe for studying reaction mechanisms and kinetics.
  • Biology: Used extensively for labeling proteins and peptides, facilitating their detection in biological samples.
  • Medicine: Employed in diagnostic assays and imaging techniques to identify specific biomolecules.
  • Industry: Utilized in quality control processes for detecting amino acids and peptides in pharmaceuticals and food products .

Interaction studies involving dansyl-cysteic acid focus on its binding characteristics with various biomolecules. These studies often utilize fluorescence spectroscopy to monitor changes in fluorescence intensity or wavelength shifts upon binding with proteins or nucleic acids. Such interactions are critical for understanding the compound's role in biochemical pathways and its potential therapeutic applications .

Dansyl-cysteic acid shares structural similarities with other fluorescent derivatives of amino acids. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
Dansyl-alanineContains an alanine residueLess polar than dansyl-cysteic acid
Dansyl-glycineContains a glycine residueSmaller size may affect binding affinity
Dansyl-cysteineContains a thiol groupMore reactive due to free thiol group
Dansyl-sulfonic acidDerived from dansyl chlorideNon-amino acid derivative
Dabsyl-cysteineContains dabsyl group insteadDifferent fluorescence characteristics

Dansyl-cysteic acid is unique due to its specific structural components that allow it to form stable conjugates with oxidized forms of cysteine, making it particularly useful in studies involving oxidative stress and protein modifications .

XLogP3

0.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

402.05554326 g/mol

Monoisotopic Mass

402.05554326 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-10

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